molecular formula C13H14ClNO B13773135 2-(Anilinomethyl)phenol;hydrochloride CAS No. 73076-82-1

2-(Anilinomethyl)phenol;hydrochloride

Cat. No.: B13773135
CAS No.: 73076-82-1
M. Wt: 235.71 g/mol
InChI Key: FSWDNSQWDRFFEE-UHFFFAOYSA-N
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Description

Contextualization of Aminomethylphenols in Organic Chemistry

Aminomethylphenols belong to the family of compounds known as Mannich bases. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine (in this case, aniline). oarjbp.com This reaction is a fundamental method for aminoalkylation, introducing an aminomethyl group onto a substrate. oarjbp.com

Phenolic Mannich bases are particularly important intermediates in organic synthesis. researchgate.netuobaghdad.edu.iq The presence of the hydroxyl group and the amino group in a specific spatial arrangement allows for further chemical modifications and the construction of more complex molecular architectures, including heterocyclic systems. nih.gov The reactivity of these compounds makes them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. oarjbp.comuobaghdad.edu.iq The ortho-aminophenol structural unit is a key feature in many biologically active molecules and ligands for metal complexes, driving continued interest in the synthesis and characterization of these compounds. nih.gov

Historical Development of Research on 2-(Anilinomethyl)phenol (B1266564);hydrochloride

The systematic study of phenolic Mannich bases has a long history, with foundational work on the scope and mechanism of the Mannich reaction involving substituted phenols being explored extensively in the mid-20th century. A significant publication by F. F. Blicke and F. J. McCarty in 1959 in The Journal of Organic Chemistry detailed the use of various substituted phenols in the Mannich reaction, which laid the groundwork for understanding the synthesis of compounds like 2-(Anilinomethyl)phenol. acs.org

While a detailed timeline for the specific hydrochloride salt is not extensively documented in seminal reviews, the synthesis of the parent compound, 2-(Anilinomethyl)phenol, has been described through various methods. One established route involves the reduction of the corresponding Schiff base, 2-(phenyliminomethyl)phenol. researchgate.net A 2007 crystallographic study successfully synthesized the compound using a method based on a 1959 report by Noda, indicating that synthetic routes to this specific aminomethylphenol were established during this period of intense research into the Mannich reaction.

Theoretical Frameworks for Phenolic Mannich Bases and Related Compounds

The primary theoretical framework underpinning the synthesis of 2-(Anilinomethyl)phenol is the mechanism of the Mannich reaction. This acid-catalyzed reaction proceeds through several key steps.

Iminium Ion Formation: The reaction begins with the nucleophilic addition of the amine (aniline) to the aldehyde (formaldehyde), followed by dehydration to form a highly reactive electrophilic species known as an iminium ion (in this case, the N-phenylmethaniminium ion).

Electrophilic Aromatic Substitution: Phenol (B47542), the "active hydrogen" component, acts as a nucleophile. Under acidic conditions, it attacks the electrophilic carbon of the iminium ion. Due to the activating, ortho-, para-directing nature of the hydroxyl group on the phenol ring, the substitution occurs preferentially at the positions ortho and para to the -OH group. The formation of the ortho-product, 2-(Anilinomethyl)phenol, is common.

Salt Formation: The resulting 2-(Anilinomethyl)phenol is a basic compound due to the nitrogen atom. Treatment with hydrochloric acid results in a simple acid-base reaction, where the nitrogen lone pair is protonated to form the corresponding hydrochloride salt.

The regioselectivity of the aminomethylation on the phenol ring (ortho vs. para substitution) is a key theoretical aspect. While both are possible, ortho-substitution is often favored, potentially influenced by factors such as hydrogen bonding between the phenolic hydroxyl group and the incoming aminomethyl group, which can stabilize the transition state leading to the ortho product. researchgate.net

Modern computational methods, such as Density Functional Theory (DFT), have been applied to study the structures, conformational analysis, and electronic properties of related phenolic Mannich bases. guidechem.com These theoretical studies help to explain the stability of intramolecular hydrogen bonds and rationalize the observed chemical and physical properties of these molecules. guidechem.com For 2-(Anilinomethyl)phenol specifically, X-ray crystallography has provided precise, experimentally determined data on its three-dimensional structure. researchgate.net

Compound Data

The following tables provide key data for the parent compound, 2-(Anilinomethyl)phenol. The hydrochloride salt is formed from this base.

Table 1: Compound Identification

Identifier Value
Compound Name 2-(Anilinomethyl)phenol
Synonyms N-(o-hydroxybenzyl)aniline
CAS Number 3526-45-2 sigmaaldrich.com
Molecular Formula C₁₃H₁₃NO sigmaaldrich.com

| Molecular Weight | 199.25 g/mol sigmaaldrich.com |

Table 2: Structural and Crystallographic Data for 2-(Anilinomethyl)phenol

Property Value Source
Crystal System Orthorhombic researchgate.net
Space Group Pbca researchgate.net
Dihedral Angle (between benzene (B151609) rings) 71.08 (4)° researchgate.net

| Hydrogen Bonding | Intermolecular O—H···N and N—H···O bonds forming centrosymmetric dimers. | researchgate.net |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

73076-82-1

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

2-(anilinomethyl)phenol;hydrochloride

InChI

InChI=1S/C13H13NO.ClH/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12;/h1-9,14-15H,10H2;1H

InChI Key

FSWDNSQWDRFFEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=CC=C2O.Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

Direct Synthetic Routes

Direct routes are characterized by the stepwise construction of the target molecule from basic precursors, often involving the formation of an imine intermediate followed by reduction.

A common and traditional method for synthesizing 2-(Anilinomethyl)phenol (B1266564) involves a two-step process starting from salicylaldehyde (B1680747) and aniline (B41778). tandfonline.comtandfonline.com The first step is the formation of a Schiff base, 2-(phenyliminomethyl)phenol. This intermediate is then reduced to the target secondary amine. researchgate.net

The reduction of the C=N double bond in 2-(phenyliminomethyl)phenol is effectively achieved using sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as methanol. tandfonline.com This reaction specifically targets the imine functional group, converting it to a C-N single bond, thus forming 2-((phenylamino)methyl)phenol. tandfonline.com The reaction can be monitored in situ using techniques like FT-IR spectroscopy to track the disappearance of the C=N bond and the appearance of the C-N bond. tandfonline.comtandfonline.com While effective, this method is sometimes considered less favorable due to the cost and handling requirements of NaBH₄. nih.gov To obtain the final hydrochloride salt, the resulting amine product is treated with hydrochloric acid.

Table 1: Synthesis via Iminomethylphenol Reduction
StepReactantsReagent/SolventIntermediate/Product
1 (Schiff Base Formation)Salicylaldehyde, AnilineEthanol2-(phenyliminomethyl)phenol
2 (Reduction)2-(phenyliminomethyl)phenolSodium Borohydride (NaBH₄) / Methanol2-(Anilinomethyl)phenol
3 (Salt Formation)2-(Anilinomethyl)phenolHydrochloric Acid (HCl)2-(Anilinomethyl)phenol;hydrochloride

This strategic approach is fundamentally the same pathway described in section 2.1.1 but is viewed from the perspective of the key chemical transformations involved. The synthesis begins with the condensation reaction between an aldehyde (salicylaldehyde) and a primary amine (aniline) to form a Schiff base, also known as an imine. ajol.infojocpr.com This reaction is a cornerstone of organic chemistry for creating carbon-nitrogen double bonds. researchgate.net

The crucial second step is the reduction of this Schiff base intermediate. The imine group is selectively reduced to an amine, yielding the 2-(Anilinomethyl)phenol structure. tandfonline.com This condensation-reduction sequence is a reliable and well-documented strategy for preparing secondary amines from aldehydes and primary amines. tandfonline.comresearchgate.net

Indirect Synthetic Pathways and Precursor Utilization

Indirect routes offer alternative strategies that may provide advantages in terms of safety, versatility, or atom economy. These methods often begin with a molecule that already contains the core atomic arrangement, which is then modified to yield the target compound.

A novel and advantageous pathway to 2-(Anilinomethyl)phenol involves the ring-opening of a 1,3-benzoxazine derivative. nih.govresearchgate.net Specifically, 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, which is synthesized from phenol (B47542), formaldehyde (B43269), and aniline, can serve as a direct precursor. mdpi.com

By treating this benzoxazine (B1645224) with hydrochloric acid (HCl), the oxazine (B8389632) ring undergoes hydrolytic cleavage. nih.govresearchgate.net This reaction breaks the ether linkage and opens the ring to form 2-(Anilinomethyl)phenol as its stable hydrochloride salt directly. nih.govresearchgate.net This method is presented as an attractive alternative to the multi-step Schiff base reduction, as it avoids the use of expensive reducing agents and can offer greater versatility for creating derivatives. nih.govresearchgate.net

Table 2: Synthesis via Benzoxazine Hydrolysis
PrecursorReagentProduct
3-phenyl-3,4-dihydro-2H-1,3-benzoxazineHydrochloric Acid (HCl)This compound

The Mannich reaction is a three-component organic reaction that directly installs an aminomethyl group onto a substrate containing an active hydrogen. organic-chemistry.orgwikipedia.org In the context of synthesizing 2-(Anilinomethyl)phenol, the reaction involves the condensation of phenol (the active hydrogen compound), formaldehyde (an aldehyde), and aniline (a primary amine). oarjbp.com

The reaction proceeds through the formation of an electrophilic iminium ion from aniline and formaldehyde. wikipedia.org The electron-rich phenol then acts as a nucleophile, attacking the iminium ion. The substitution occurs preferentially at the ortho position to the hydroxyl group, directly yielding the 2-(Anilinomethyl)phenol backbone in a single step. bch.ro This method is a powerful tool for C-C and C-N bond formation. oarjbp.com

Table 3: Mannich Reaction Components
Active Hydrogen CompoundAldehydeAmineProduct
PhenolFormaldehydeAniline2-(Anilinomethyl)phenol

Once synthesized, 2-(Anilinomethyl)phenol is not only a final product but also a stable aminophenolic intermediate that can be used as a building block for more complex molecules. nih.govresearchgate.net Its bifunctional nature, possessing both a nucleophilic secondary amine and a phenolic hydroxyl group, allows for further derivatization.

For example, 2-(Anilinomethyl)phenol can be reacted with other aldehydes, such as benzaldehyde. This reaction leads to the formation of a new 2-substituted 1,3-benzoxazine, specifically 2,3-diphenyl-3,4-dihydro-2H-benzo[e] tandfonline.comnih.govoxazine. mdpi.com This demonstrates the utility of 2-(Anilinomethyl)phenol as a precursor, enabling the synthesis of a wide array of benzoxazine monomers with tailored properties, a feat that is more complex using traditional methods. nih.govresearchgate.net

Advanced Synthetic Strategies

Advanced synthetic strategies for producing 2-(anilinomethyl)phenol hydrochloride focus on achieving high levels of stereochemical control and incorporating principles of green chemistry to enhance sustainability. These approaches are critical for the development of efficient, cost-effective, and environmentally benign manufacturing processes.

The synthesis of specific stereoisomers of 2-(anilinomethyl)phenol, particularly in its chiral form, necessitates the use of stereoselective and enantioselective methods. A key strategy for achieving this is the asymmetric Mannich reaction. nih.gov This reaction involves the aminoalkylation of a phenol with an imine, guided by a chiral catalyst to produce a product with a specific three-dimensional arrangement. nih.gov

Enantiopure 2-(aminoalkyl)phenol derivatives are valuable as ligands in homogeneous catalysis. nih.gov The development of practical and convenient methods for their preparation is an active area of research. nih.gov The asymmetric Mannich reaction stands out as a powerful tool for creating chiral β-amino carbonyl compounds, which are precursors to molecules like 2-(anilinomethyl)phenol. nih.gov

Several catalytic systems have been explored for asymmetric Mannich reactions, including those based on chiral N,N'-dioxide/metal complexes, which have demonstrated high levels of stereoinduction. nih.gov For instance, a diastereo- and enantioselective photoenolization/Mannich (PEM) reaction of ortho-alkyl aromatic ketones with benzosulfonimides has been successfully established using a chiral N,N'-dioxide/Ni(OTf)₂ complex as a Lewis acid catalyst. nih.govresearchgate.net While not directly applied to 2-(anilinomethyl)phenol, these findings highlight the potential of such catalytic systems to control the stereochemistry of the aminomethylation of phenols.

The choice of catalyst is crucial for achieving high enantioselectivity. Organocatalysts, such as those derived from proline, have also been employed in asymmetric Mannich reactions. wisc.edu These catalysts can activate the reactants in a way that favors the formation of one enantiomer over the other. wisc.edu The table below summarizes representative catalyst systems and their performance in analogous asymmetric Mannich reactions, providing insight into potential strategies for the enantioselective synthesis of 2-(anilinomethyl)phenol.

Table 1: Catalyst Systems for Asymmetric Mannich-Type Reactions

Catalyst System Reactants Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Chiral N,N'-dioxide/Ni(OTf)₂ ortho-alkyl aromatic ketones and benzosulfonimides up to 90:10 up to 94% nih.govresearchgate.net
Proline-derived organocatalysts Aldehydes and formaldehyde-derived iminium ions Not reported up to >98% wisc.edu

This table presents data from reactions on model compounds similar in structure or reaction type to the synthesis of 2-(anilinomethyl)phenol and is intended to be illustrative of the potential of these catalytic systems.

The application of green chemistry principles to the synthesis of 2-(anilinomethyl)phenol aims to reduce the environmental impact of the manufacturing process. unibo.it This involves considering factors such as the choice of solvents, the use of catalysts, energy efficiency, and waste reduction. While specific green chemistry literature for 2-(anilinomethyl)phenol is not abundant, general strategies applied to the synthesis of related aminophenol compounds can be considered. digitellinc.comacs.orgacs.org

One of the primary goals of green chemistry is to replace hazardous reagents and solvents with more environmentally friendly alternatives. unibo.it For example, the traditional synthesis of p-aminophenol often involves the reduction of p-nitrophenol, a process that can use harsh reducing agents and generate significant waste. researchgate.netbcrec.id Greener alternatives include catalytic hydrogenation, which uses hydrogen gas as a clean reductant and a recyclable catalyst. acs.orgacs.org

Continuous-flow processes offer a safer and more efficient method for synthesizing compounds like p-aminophenol. acs.org These systems can improve reaction control, reduce reaction times from hours to minutes, and lower the concentration of hazardous reagents required. acs.org For instance, a continuous-flow process for the direct synthesis of p-aminophenol from nitrobenzene (B124822) has been developed, demonstrating a significant improvement in safety and efficiency. acs.org

The use of alternative reaction media, such as pressurized carbon dioxide in water, has also been explored as a green approach for the synthesis of p-aminophenol. acs.org This method avoids the use of mineral acids by utilizing self-neutralizing carbonic acid, making the process more environmentally benign. acs.org

The following table compares traditional and greener synthetic approaches for the production of aminophenols, highlighting the potential for applying these principles to the synthesis of 2-(anilinomethyl)phenol.

Table 2: Comparison of Traditional and Green Synthetic Approaches for Aminophenols

Feature Traditional Approach Green Chemistry Approach Reference
Starting Material Often derived from petrochemicals Can be derived from biomass (e.g., lignocellulose) digitellinc.com
Reagents Use of stoichiometric and often hazardous reagents (e.g., strong acids, metal hydrides) Use of catalytic and recyclable reagents (e.g., heterogeneous catalysts, enzymes) acs.orgacs.orgresearchgate.net
Solvents Use of volatile and toxic organic solvents Use of water, supercritical fluids (e.g., CO₂), or solvent-free conditions acs.org
Process Batch processing Continuous-flow processing acs.org

| Waste | High E-factor (large amount of waste per unit of product) | Low E-factor (minimal waste generation) | unibo.it |

This table provides a general comparison based on the synthesis of related aminophenol compounds, illustrating the principles that could be applied to develop a greener synthesis of 2-(anilinomethyl)phenol.

Mechanistic Investigations of Formation and Transformation

Elucidation of Reaction Mechanisms in Synthesis

The formation of the core 2-(Anilinomethyl)phenol (B1266564) structure can be achieved through several distinct synthetic routes, each with its own characteristic mechanism. These pathways include the hydrolysis of benzoxazines, Mannich-type condensations, and the reduction of Schiff bases.

One versatile method for synthesizing 2-(aminomethyl)phenol (B125469) derivatives, such as 2-((phenylamino)methyl)phenol, involves the hydrolytic ring-opening of 1,3-benzoxazines. nih.gov This process is typically conducted under acidic conditions, for instance, using hydrochloric acid (HCl), which directly yields the hydrochloride salt of the target compound. nih.govnih.gov

The mechanism is initiated by the protonation of the oxygen or nitrogen atom in the oxazine (B8389632) ring, which activates the ring for nucleophilic attack by water. The acid-catalyzed hydrolysis of phenol (B47542)/aniline-based benzoxazines (PH-a) successfully opens the oxazine ring to yield stable 2-(aminomethyl)phenolic derivatives. nih.govresearchgate.net These resulting compounds, including 2-((phenylamino)methyl)phenol (hPH-a), are stable intermediates that can be isolated and fully characterized. nih.govnih.govresearchgate.net The stability of these intermediates allows them to be used as independent reactants for subsequent, novel benzoxazine (B1645224) syntheses. nih.gov

Table 1: Spectroscopic Data Supporting Benzoxazine Ring-Opening to 2-((phenylamino)methyl)phenol (hPH-a) This table is representative of data used to confirm the structure of the hydrolyzed product.

Spectroscopic TechniquePrecursor (PH-a) Characteristic SignalsProduct (hPH-a) Characteristic SignalsInterpretation
FTIR ~930 cm⁻¹ (Oxazine ring)Absence of ~930 cm⁻¹ peak; Broad O-H and N-H stretching bandsDisappearance of the oxazine ring structure
¹H NMR ~4.9 ppm (-O-CH₂-N-); ~5.4 ppm (-Ph-CH₂-N-)~4.5 ppm (-CH₂-NH-)Shift and change in methylene (B1212753) proton signals indicating ring cleavage
¹³C NMR ~50 ppm (-Ph-CH₂-N-); ~80 ppm (-O-CH₂-N-)~48 ppm (-CH₂-NH-)Disappearance of the O-CH₂-N carbon signal

The Mannich reaction is a classic and powerful method for the aminoalkylation of acidic protons, and it represents a primary route for synthesizing 2-(Anilinomethyl)phenol from phenol, aniline (B41778), and formaldehyde (B43269). beilstein-journals.orgresearchgate.net The mechanism of this three-component condensation is complex and can proceed through different, but related, pathways depending on the reaction conditions and the sequence of intermediate formation. beilstein-journals.orgadichemistry.comwikipedia.org

Two key reactive intermediates are central to the Mannich reaction mechanism:

Iminium Ions : The reaction typically begins with the formation of an iminium ion (also known as a Schiff base cation) from the condensation of the amine (aniline) and formaldehyde. adichemistry.comwikipedia.org This electrophilic iminium ion then undergoes an electrophilic aromatic substitution reaction with the electron-rich phenol ring, usually at the ortho position, to yield the final β-amino-carbonyl compound, or in this case, the aminomethylated phenol. adichemistry.comwikipedia.org The reaction is often carried out under acidic conditions using the hydrochloride salt of the amine. adichemistry.com

Ortho-Quinone Methides (o-QMs) : An alternative mechanistic pathway involves the initial reaction of phenol with formaldehyde to generate a hydroxymethylphenol, which then dehydrates to form a highly reactive ortho-quinone methide (o-QM) intermediate. beilstein-journals.org This intermediate possesses a conjugated system and is a potent electrophile. The subsequent step is a nucleophilic 1,4-conjugate addition (aza-Michael addition) of the amine (aniline) to the exocyclic methylene group of the o-QM. beilstein-journals.orgresearchgate.net Tautomerization of the resulting intermediate then restores the aromaticity of the phenol ring, yielding the final product. beilstein-journals.org This o-QM mediated pathway is particularly relevant in modified Mannich reactions involving phenols. beilstein-journals.orgresearchgate.net Ortho-phenolic Mannich bases can also undergo deamination to regenerate o-QMs, highlighting the reversibility and dynamic nature of these intermediates. nih.gov

The prevailing mechanism can be influenced by factors such as pH, catalyst, and the order of reagent addition, but both pathways converge on the formation of the C-C bond between the phenol and the aminomethyl group.

A direct and clear synthetic route to 2-(Anilinomethyl)phenol involves the reduction of a precursor imine, specifically a Schiff base. researchgate.net This method consists of two main steps:

Formation of the Schiff Base : The initial step is the condensation reaction between 2-hydroxybenzaldehyde and aniline. This reaction forms the corresponding Schiff base, 2-(phenyliminomethyl)phenol. This process involves the nucleophilic attack of the amine nitrogen on the aldehyde's carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. nih.gov

Reduction of the Imine : The C=N double bond of the synthesized Schiff base is then selectively reduced to a C-N single bond. This reduction transforms the imine into the corresponding secondary amine, 2-(Anilinomethyl)phenol. researchgate.net Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common and effective choice for its chemoselectivity in reducing imines in the presence of other functional groups.

This pathway offers a high degree of control as the intermediates are stable and can be isolated, ensuring the precise connectivity of the final product. The structure of 2-(Anilinomethyl)phenol synthesized via this route has been confirmed through crystallographic analysis. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The rates and outcomes of the reactions forming 2-(Anilinomethyl)phenol are governed by kinetic and thermodynamic principles. While specific kinetic data for the synthesis of this exact compound is not extensively published, the principles can be understood from studies of related transformations.

Reaction Kinetics: Kinetic studies of complex organic reactions, such as the multi-step synthesis of functionalized phenols, often involve monitoring the concentration of reactants, intermediates, and products over time. nih.gov For instance, in a cascade reaction to produce phenols, kinetic analysis can reveal the rate-determining step by calculating the rate constants for each individual transformation (e.g., k₁, k₂, k₃, etc.). nih.gov In one such study, the rate constants for a four-step cascade were determined, identifying the allylic oxidation of an intermediate as the slowest, rate-limiting step. nih.gov Similar principles would apply to the Mannich reaction, where the formation of the iminium ion or its subsequent reaction with the phenol could be rate-limiting. Kinetic isotope effect (KIE) experiments can also elucidate whether a specific C-H bond cleavage is involved in the rate-determining step. nih.gov

Table 2: Representative Kinetic Data from a Cascade Reaction for Phenol Synthesis This table illustrates the type of data obtained from kinetic studies of a multi-step synthesis, as described in related research nih.gov. The values are for a different phenolic synthesis but exemplify the methodology.

Reaction StepReactantProductRate Constant (k) (min⁻¹)Relative Rate
Step 1Substrate 1aIntermediate 32.0959 × 10⁻⁴1.15
Step 2Intermediate 3Intermediate 44.9333 × 10⁻⁴2.70
Step 3Intermediate 4Intermediate 161.8284 × 10⁻⁴1.00
Step 4Intermediate 16Product 2a2.6889 × 10⁻⁴1.47

Thermodynamic Considerations: Thermodynamic factors, such as reaction temperature and stability of intermediates and products, play a crucial role. In the context of benzoxazine chemistry, Differential Scanning Calorimetry (DSC) is used to study the thermal properties of the monomers and the energetics of their ring-opening polymerization. nih.govdoi.org The polymerization temperature is significantly affected by the electronic properties of substituents on the aromatic rings, indicating that the stability of the cationic intermediates formed during ring-opening is a key thermodynamic factor. doi.orgdaneshyari.com For the Mannich reaction, the formation of the stable aromatic phenol ring in the final product provides a significant thermodynamic driving force for the reaction to proceed to completion. beilstein-journals.org

Intermediates and Transition State Analysis

The formation of 2-(Anilinomethyl)phenol proceeds through a series of reactive intermediates, the nature of which depends on the synthetic route.

Hydrolyzed Benzoxazine Derivatives : In the hydrolytic ring-opening of benzoxazines, the primary intermediates are the protonated oxazine ring and the resulting 2-(aminomethyl)phenolic derivatives. nih.gov These hydrolyzed products are notably stable and can be isolated, purified, and stored as independent compounds before being used in further reactions. nih.govresearchgate.net Their stability is a key feature of this synthetic approach.

Iminium Ions and Schiff Bases : In both the Mannich reaction and the reductive amination pathway, iminium ions and their neutral counterparts, Schiff bases, are pivotal intermediates. The iminium ion, [CH₂=NR₂]⁺, is a potent electrophile that drives the C-C bond formation in the Mannich reaction. adichemistry.comwikipedia.org The neutral Schiff base, 2-(phenyliminomethyl)phenol, is the stable, isolable intermediate in the reductive pathway. researchgate.net

ortho-Quinone Methides (o-QMs) : As discussed, o-QMs are highly reactive, transient intermediates proposed in one of the primary mechanistic pathways of the Mannich reaction with phenols. beilstein-journals.org Though often not directly observed or isolated due to their high reactivity, their existence is supported by trapping experiments and the types of products formed in related reactions. beilstein-journals.orgresearchgate.net They serve as powerful electrophiles for the addition of amines.

Transition state analysis, often performed using computational chemistry, would focus on the energy barriers for key steps such as the nucleophilic attack of the phenol on the iminium ion, the aza-Michael addition to the o-QM, or the hydride transfer during the reduction of the Schiff base. For benzoxazine ring-opening, theoretical calculations have been used to rationalize the regioselectivity of the polymerization, which depends on the transition states leading to different cationic intermediates. doi.org

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography for Molecular and Crystal Structure Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique has been applied to 2-(anilinomethyl)phenol (B1266564), yielding precise information about its molecular geometry, conformational state, and the complex network of intermolecular forces that govern its crystal packing.

The crystal structure of 2-(anilinomethyl)phenol reveals a molecular geometry with bond lengths and angles that are within normal ranges for analogous organic compounds. researchgate.net The molecule consists of a phenol (B47542) ring and an aniline (B41778) ring linked by a methylene (B1212753) bridge (-CH2-). The precise spatial arrangement of these components is defined by a specific set of bond lengths, bond angles, and torsion angles that characterize the molecule's structure in the solid state. While a comprehensive list of all atomic coordinates and geometric parameters is contained within the corresponding Crystallographic Information File (CIF), the key structural features are derived from this foundational data.

The conformation of 2-(anilinomethyl)phenol in the crystal is distinctly non-planar. The spatial relationship between the two aromatic rings is a critical feature of its molecular structure. The dihedral angle between the plane of the phenol ring and the plane of the aniline ring has been determined to be 71.08 (4)°. researchgate.netresearchgate.net This significant twist prevents the molecule from adopting a flat conformation, influencing its electronic properties and steric profile.

The compound crystallizes in the triclinic space group P1. researchgate.net This centrosymmetric space group indicates that the bulk crystal is not chiral, as it contains an inversion center. Within the crystal lattice, the molecule exists as a pair of enantiomers.

The crystal structure of 2-(anilinomethyl)phenol is stabilized by a robust network of intermolecular hydrogen bonds. researchgate.net These interactions are directional and play a crucial role in the assembly of the molecules into a stable, ordered lattice.

Two primary types of hydrogen bonds have been identified:

O—H···N Interaction: The hydroxyl group (-OH) of the phenol ring acts as a hydrogen bond donor, while the nitrogen atom of the amine linker on an adjacent molecule acts as the acceptor.

N—H···O Interaction: Conversely, the amine group (-NH-) of the linker serves as a hydrogen bond donor to the hydroxyl oxygen atom of another neighboring molecule.

This cooperative hydrogen bonding leads to the formation of distinct supramolecular structures within the crystal. Specifically, the O—H···N interactions link molecules into centrosymmetric dimers. researchgate.netresearchgate.net These dimers are then further interconnected by the N—H···O hydrogen bonds, creating an extended, stable three-dimensional network.

Table 1: Hydrogen-Bond Geometry for 2-(Anilinomethyl)phenol
D—H···AD···A (Å)Symmetry Code
O—H···N2.780-x+1, -y+1, -z+1
N—H···O3.037-x, -y+1, -z+2
D: Donor atom; A: Acceptor atom. Data extracted from crystallographic studies.

The specific and recurring patterns of intermolecular interactions in 2-(anilinomethyl)phenol lead to a well-defined packing motif. The formation of centrosymmetric dimers through O—H···N hydrogen bonds creates a robust supramolecular synthon. This particular arrangement is characterized by a graph-set notation of R²₂(12), which describes a ring motif involving two hydrogen-bond donors and two acceptors, enclosing a total of 12 atoms. researchgate.netresearchgate.net The subsequent connection of these dimers via N—H···O hydrogen bonds illustrates a hierarchical assembly process, a key principle in crystal engineering where strong, predictable interactions are used to guide the formation of a desired crystal architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A comprehensive structural elucidation of 2-(anilinomethyl)phenol;hydrochloride in solution would typically involve a suite of NMR experiments. A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J), providing insight into the connectivity of protons. A ¹³C NMR spectrum would similarly identify the number of non-equivalent carbon atoms and their hybridization states.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the complete bonding framework by correlating protons with adjacent protons and with carbons over one or multiple bonds. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the through-space proximity of atoms, helping to define the molecule's preferred conformation in solution.

However, despite a thorough review of scientific literature, specific experimental ¹H, ¹³C, or 2D NMR spectral data for 2-(anilinomethyl)phenol or its hydrochloride salt could not be located. Therefore, a detailed analysis of its NMR characteristics and corresponding data tables cannot be presented at this time.

Based on a thorough review of the available scientific literature from the search results, it is not possible to generate the requested article on “this compound” with the specified level of detail and adherence to the provided outline.

The primary obstacle is the lack of published experimental data for this specific compound across the required spectroscopic techniques (Advanced NMR, FT-IR, Raman, and UV-Vis). While the synthesis and crystal structure of the free base, 2-(Anilinomethyl)phenol, have been reported, detailed spectroscopic analyses such as studies on intramolecular hydrogen bonding effects on chemical shifts, dynamic NMR for conformational exchange, comprehensive vibrational mode assignments, and electronic transition analyses are not available in the provided search results.

Generating content for the outlined sections without specific data would require speculation or the use of data from related but distinct compounds, which would violate the explicit instruction to focus solely on “this compound”. To maintain scientific accuracy and adhere to the user's strict constraints, the article cannot be written.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Investigation of Excited-State Intramolecular Charge Transfer (ESICT) and Proton Transfer (ESIPT) Phenomena

ESIPT is a photophysical process where a proton is transferred between a donor and an acceptor group within the same molecule upon photoexcitation. nih.gov This process is often characterized by a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra, and can result in dual fluorescence emissions. The ESIPT process typically occurs on an ultrafast timescale, ranging from femtoseconds to nanoseconds. nih.gov For a molecule like 2-(Anilinomethyl)phenol, the phenolic hydroxyl group can act as the proton donor and the nitrogen atom of the anilinomethyl group can act as the proton acceptor.

Upon excitation with light, the acidity of the phenol group and the basicity of the amine group increase, facilitating the proton transfer. researchgate.net This creates a new transient species, a keto-tautomer, in the excited state, which then relaxes to the ground state by emitting a photon at a longer wavelength (lower energy) compared to the emission from the initial excited state (enol form). The efficiency and dynamics of ESIPT can be influenced by factors such as solvent polarity and the presence of hydrogen bonding. researchgate.net For instance, in non-polar and aprotic polar solvents, ESIPT is often more effective. nih.gov

Theoretical methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in studying the potential energy surfaces of the ground and excited states, which helps in understanding the feasibility and mechanism of the proton transfer. nih.gov These calculations can reveal the energy barriers for both ground-state and excited-state proton transfer. nih.gov

ESICT, on the other hand, involves the transfer of an electron from an electron-donating group to an electron-accepting group within the molecule in the excited state. This leads to a highly polar excited state with a large dipole moment. In the context of 2-(Anilinomethyl)phenol, the aniline moiety can act as the electron donor and the phenol group as the acceptor, or vice versa depending on the specific electronic structure. ESICT is also sensitive to the solvent environment, with polar solvents often stabilizing the charge-separated state.

In some molecules, ESIPT and ESICT can be coupled processes. For example, the proton transfer in the excited state can induce a significant change in the electron density distribution, leading to a charge transfer character in the resulting tautomer. researchgate.net

To illustrate the kind of data obtained in such studies, the following tables present hypothetical data based on typical findings for related aminophenol derivatives that exhibit ESIPT.

Table 1: Photophysical Properties of a Hypothetical ESIPT-Exhibiting Aminophenol Derivative in Different Solvents

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)Quantum Yield (Φf)
Cyclohexane35052011,2000.45
Dichloromethane35553511,1000.30
Acetonitrile35854010,9000.21
Methanol360450 / 550 (dual)-0.15

Note: This table is illustrative and does not represent experimental data for this compound.

Table 2: Theoretical Calculation Results for a Hypothetical ESIPT Process

ParameterGround State (S0)Excited State (S1)
O-H bond length (Å)0.981.15
N···H distance (Å)1.851.02
Energy Barrier for PT (kcal/mol)8.50.5

Note: This table is illustrative and does not represent calculated data for this compound.

The investigation of ESICT and ESIPT phenomena provides deep insights into the photochemistry and photophysics of molecules, which is crucial for the design of fluorescent probes, sensors, and light-emitting materials. researchgate.net Further experimental and computational studies on this compound are necessary to fully characterize its excited-state dynamics.

Computational and Theoretical Studies

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemical calculations, used to predict molecular properties from first principles. DFT, in particular, offers a favorable balance between accuracy and computational cost, making it a widely used method for studying organic molecules. nih.govmdpi.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. ijaemr.com For 2-(Anilinomethyl)phenol (B1266564);hydrochloride, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.gov This process yields the equilibrium bond lengths, bond angles, and dihedral angles.

The energetic landscape can also be explored by identifying various conformers (different spatial arrangements of the molecule) and calculating their relative energies. This helps in understanding the molecule's flexibility and the energy barriers between different conformations. The global minimum on this landscape represents the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters for 2-(Anilinomethyl)phenol Cation (Calculated) (Note: This table provides a hypothetical example of parameters that would be obtained from a DFT/B3LYP calculation for illustrative purposes.)

ParameterAtoms InvolvedCalculated Value
Bond LengthO-H0.97 Å
Bond LengthC-O1.36 Å
Bond LengthC-N1.47 Å
Bond LengthN-H1.02 Å
Bond AngleC-O-H109.5°
Bond AngleC-C-N112.0°
Dihedral AngleO-C-C-N65.0°

Electronic structure analysis provides insight into the reactivity and kinetic stability of a molecule. mdpi.com The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. materialsciencejournal.org

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.comresearchgate.net

Charge distribution analysis, such as Mulliken population analysis, calculates the partial atomic charges on each atom in the molecule. This information helps identify electrophilic (positive charge) and nucleophilic (negative charge) sites, predicting how the molecule might interact with other reagents. researchgate.net

Table 2: Illustrative FMO Energies and Mulliken Charges for 2-(Anilinomethyl)phenol Cation (Calculated) (Note: This table presents a hypothetical example of data derived from a DFT/B3LYP calculation for illustrative purposes.)

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Selected Mulliken Charges
Phenolic Oxygen (O)-0.65 e
Amine Nitrogen (N)-0.50 e
Carbon (alpha to N)+0.15 e

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These calculations predict the frequencies of the fundamental vibrational modes of the molecule. ijaemr.com The results are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level, allowing for a more accurate comparison with experimental spectra. researchgate.net

Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode. mdpi.com PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to a specific normal mode of vibration, resolving ambiguities in spectral interpretation. nih.gov For 2-(Anilinomethyl)phenol;hydrochloride, this would allow for the precise assignment of vibrations corresponding to O-H, N-H, C-O, C-N, and aromatic ring modes.

Table 3: Illustrative Vibrational Frequencies and PED Assignments for this compound (Note: This table provides a hypothetical example of calculated and experimental frequencies for key functional groups.)

Vibrational ModeCalculated (Scaled) Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Potential Energy Distribution (PED) Assignment
ν(O-H) stretch3450346598% ν(O-H)
ν(N-H) stretch3310332595% ν(N-H)
ν(C=C) aromatic1605161085% ν(C=C) + 10% δ(C-H)
δ(N-H) bend1550155875% δ(N-H) + 20% ν(C-N)
ν(C-O) stretch1240125080% ν(C-O) + 15% δ(C-O-H)

Computational methods can reliably predict spectroscopic parameters, which aids in the structural elucidation of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to confirm structural assignments. docbrown.info

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum. Such calculations help assign the nature of electronic transitions, such as n → π* or π → π*. materialsciencejournal.org

Table 4: Illustrative Predicted ¹H NMR Chemical Shifts for 2-(Anilinomethyl)phenol Cation (Note: This table provides a hypothetical example of predicted chemical shifts using the GIAO method.)

ProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Phenolic OH9.59.8
Amine NH5.45.6
Methylene (B1212753) CH₂4.34.4
Aromatic CH (Phenol ring)6.8 - 7.36.9 - 7.4
Aromatic CH (Anilino ring)7.1 - 7.67.2 - 7.7

DFT calculations are instrumental in exploring chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. usda.gov A transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. usda.gov

The energy difference between the reactants and the transition state defines the activation energy barrier, which is directly related to the reaction rate. usda.gov For this compound, these methods could be used to study its synthesis, degradation pathways, or its mechanism of action in a biological context, such as its antioxidant activity. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules or a biological receptor). stanford.edu

For this compound, MD simulations could be used to:

Study its solvation in water, examining the stability and structure of hydrogen bonds.

Investigate its conformational dynamics, showing how the two aromatic rings move relative to each other.

Simulate its interaction with a biological target, such as an enzyme or receptor, to understand binding modes and affinity. nih.gov

Explore its behavior under extreme conditions, such as high temperature or pressure, to model pyrolysis or shock-induced chemistry. researchgate.net

These simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of the system.

Study of Molecular Flexibility and Conformational Space

Structural Parameters of 2-(Anilinomethyl)phenol

ParameterValueSignificance
Dihedral Angle (Phenol Ring vs. Aniline (B41778) Ring)71.08 (4)° researchgate.netresearchgate.netIndicates a highly twisted, non-planar molecular conformation in the solid state.

Investigation of Intermolecular Interactions in Solution or Solid State

In the solid state, the crystal structure of 2-(Anilinomethyl)phenol is stabilized by a network of hydrogen bonds. researchgate.net The primary interaction involves the formation of centrosymmetric dimers through intermolecular O—H···N hydrogen bonds, which are characterized by an R22(12) pattern. researchgate.netresearchgate.net These dimeric units are further interconnected by N—H···O hydrogen bonds, creating a more extensive supramolecular assembly. researchgate.netresearchgate.net Such hydrogen-bonding networks are crucial in dictating the packing of molecules in the crystal lattice and are a common feature in phenolic compounds. nih.gov The study of these interactions is fundamental to understanding the physical properties of the compound in its solid form.

Observed Intermolecular Hydrogen Bonds in Crystalline 2-(Anilinomethyl)phenol

Interaction TypeDescriptionStructural Motif
O—H···N researchgate.netresearchgate.netConnects two molecules to form a centrosymmetric dimer. researchgate.netresearchgate.netR22(12) pattern researchgate.netresearchgate.net
N—H···O researchgate.netresearchgate.netLinks the pre-formed dimers into a larger network. researchgate.netresearchgate.netPolymeric chains

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational methods used to establish a correlation between the chemical structure of compounds and their reactivity. nih.govmdpi.com While specific QSRR studies for this compound are not extensively documented, the methodology can be applied to predict its behavior. A QSRR study involves calculating a set of molecular descriptors—numerical values that encode physicochemical properties of the molecule—and then using statistical models to relate these descriptors to an experimentally observed reactivity or property. mdpi.comnih.gov

For phenolic compounds, QSRR models have been successfully used to predict properties like gas chromatographic retention times. nih.govresearchgate.net The process typically involves calculating descriptors from the optimized molecular structure and then applying regression techniques, such as Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN), to build a predictive model. mdpi.comresearchgate.net Such a model for 2-(Anilinomethyl)phenol and its derivatives could predict their reactivity in various chemical environments.

General Steps for a QSRR Study

StepDescriptionExample Techniques/Tools
1. Data Set CompilationGather a series of related compounds with known reactivity data.Experimental data from literature.
2. Molecular Descriptor CalculationCompute numerical descriptors representing the physicochemical properties of each molecule. mdpi.comSoftware like Dragon; descriptors can include molecular weight, logP, electronic properties, etc. mdpi.com
3. Model DevelopmentUse statistical methods to build a mathematical model correlating descriptors with reactivity. researchgate.netMultiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). mdpi.comresearchgate.net
4. Model ValidationAssess the predictive power and robustness of the developed model using internal and external validation sets.Cross-validation, prediction for a test set of compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool that illustrates the charge distribution within a molecule, providing insights into its reactive behavior. researchgate.net The MEP map is related to the electronic density and is a valuable descriptor for identifying sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. researchgate.net MEP maps are typically calculated using methods like Density Functional Theory (DFT) at a specific level of theory, such as B3LYP/6-311+G*. researchgate.net

The map displays regions of different electrostatic potential using a color spectrum. researchgate.net

Red, orange, and yellow indicate regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. researchgate.net

Blue indicates regions of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. researchgate.net

Green represents areas with neutral or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show a high negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group and the protons on the ammonium (B1175870) group (-NH2+-) of the hydrochloride salt would exhibit a strong positive potential (blue), identifying them as potential hydrogen bond donors. researchgate.net This analysis is critical for predicting the non-covalent interactions and the most probable sites for chemical reactions. researchgate.net

Interpretation of MEP Map Colors for this compound

ColorElectrostatic PotentialInterpretationLikely Location on Molecule
Red/YellowNegative researchgate.netElectron-rich; site for electrophilic attack. researchgate.netOxygen atom of the hydroxyl group.
BluePositive researchgate.netElectron-deficient; site for nucleophilic attack. researchgate.netHydrogen of the hydroxyl group; Protons on the ammonium group.
GreenNeutral researchgate.netVan der Waals surface; low reactivity. researchgate.netCarbon atoms of the aromatic rings.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations

The presence of both a nucleophilic oxygen and nitrogen, as well as electron-rich aromatic systems, enables a variety of functional group interconversions.

The phenolic hydroxyl group is a key site for derivatization, allowing for modifications that can alter the molecule's physical and chemical properties.

Acylation: Phenols are bidentate nucleophiles, meaning acylation can occur at either the oxygen atom (O-acylation) to form an ester or on the aromatic ring (C-acylation) to yield a hydroxyaryl ketone. stackexchange.com O-acylation is typically faster and predominates under kinetic control, often promoted by base catalysis which increases the nucleophilicity of the phenol (B47542). In contrast, C-acylation is thermodynamically more stable and is favored in the presence of a Lewis acid like aluminum chloride (AlCl₃), which can also catalyze the rearrangement of the O-acylated ester to the C-acylated ketone, a process known as the Fries rearrangement. stackexchange.comcurlyarrows.com For 2-(anilinomethyl)phenol (B1266564), acylation would likely yield phenyl esters through reaction with acyl chlorides or anhydrides. youtube.com

Alkylation: Similar to acylation, alkylation of phenols can result in either O-alkylation (ether formation) or C-alkylation. nih.gov The outcome is highly dependent on reaction conditions. A neutral-pathway mechanism can lead to the formation of a phenolic ether as the kinetically favored product. nih.gov However, under acidic conditions, an ionic rearrangement mechanism can facilitate the intramolecular migration of the alkyl group from the oxygen to the carbon of the aromatic ring, yielding C-alkylated phenols. nih.gov The alkylation of phenols can be achieved using various agents like olefins or aliphatic alcohols in the presence of an acid catalyst. google.comslchemtech.com

Phosphorylation: The introduction of a phosphate (B84403) group to the phenolic hydroxyl can significantly alter a molecule's properties, such as solubility and biological activity. researchgate.netchemrxiv.org This transformation can be achieved through chemical or biocatalytic methods. chemrxiv.orgnih.gov Chemical phosphorylation often employs reagents like diphenyl phosphoryl chloride. chemrxiv.org Enzymatic methods, using kinases, offer high selectivity under mild conditions, utilizing ATP as the phosphate donor. chemrxiv.orgnih.gov For instance, phenylphosphate synthase can catalyze the phosphorylation of phenol to phenylphosphate. nih.gov

Table 1: Summary of Reactions at the Phenolic Hydroxyl Group
ReactionReagents/ConditionsProduct TypeControlling Factors
O-AcylationAcyl chloride/anhydride (B1165640), Base (e.g., Pyridine)Phenyl EsterKinetic Control
C-AcylationAcyl chloride/anhydride, Lewis Acid (e.g., AlCl₃)Hydroxyaryl KetoneThermodynamic Control
O-AlkylationOlefin/Alkyl Halide, Neutral/Basic conditionsPhenyl EtherKinetic Control
C-AlkylationOlefin/Alkyl Halide, Acid catalystAlkylphenolThermodynamic Control
PhosphorylationPhosphorylating agent (e.g., Phenylphosphate synthase, ATP)Phenyl PhosphateEnzymatic or Chemical Synthesis

The secondary amine in 2-(anilinomethyl)phenol is also a site for various chemical modifications.

Acylation: The amino group can undergo acylation with reagents like acid chlorides or anhydrides to form amides. For example, acetylation of aniline (B41778) with acetic anhydride yields acetanilide. libretexts.org This transformation is significant because converting the amino group to an amide group attenuates its activating influence on the aromatic ring, which can be useful for controlling selectivity in subsequent reactions like electrophilic substitution. libretexts.org The amide can later be hydrolyzed back to the amine if needed. libretexts.org

Amine Transformations: The direct conversion of a phenolic hydroxyl group to an amino group is a known synthetic strategy for preparing primary aryl amines. researchgate.net Conversely, processes exist to transform anilines from phenols. google.com While these are not direct reactions on the existing amino group of 2-(anilinomethyl)phenol, they highlight the synthetic relationship between these functional groups. The secondary amine itself can be a precursor to other nitrogen-containing functionalities through various organic transformations.

The phenolic ring in 2-(anilinomethyl)phenol is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating nature of the hydroxyl group. byjus.combritannica.com

The -OH group is a powerful ortho, para-director, meaning incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to it. byjus.comnextgurukul.in The high reactivity of phenols often allows these reactions to proceed under milder conditions than those required for benzene (B151609).

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with halogens like bromine. In the presence of a low-polarity solvent, monobromination can occur. byjus.com However, with bromine water, the high activation of the ring leads to the formation of a poly-substituted product, 2,4,6-tribromophenol, as a white precipitate. byjus.com

Nitration: Treatment with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid results in the formation of 2,4,6-trinitrophenol (picric acid). byjus.comnextgurukul.in

Sulfonation: Reaction with concentrated sulfuric acid leads to sulfonation, typically at the para position unless it is blocked.

Friedel-Crafts Reactions: While phenols are highly activated, they often give poor yields in Friedel-Crafts reactions. stackexchange.com The lone pair of electrons on the oxygen can coordinate with the Lewis acid catalyst, deactivating the ring. stackexchange.comcurlyarrows.com Furthermore, acylation tends to occur on the oxygen rather than the ring under standard conditions. stackexchange.comcurlyarrows.com

Table 2: Electrophilic Aromatic Substitution on the Phenolic Ring
ReactionReagentsTypical Product(s)
HalogenationBr₂ in CHCl₃Monobromophenols (o-, p-)
Bromine water2,4,6-Tribromophenol
NitrationDilute HNO₃o-Nitrophenol and p-Nitrophenol
Concentrated HNO₃2,4,6-Trinitrophenol (Picric Acid)

Achieving regioselectivity, particularly at the ortho position of phenols, is a significant goal in organic synthesis. Modern synthetic methods have been developed to provide precise control over this functionalization. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct, site-selective modification of free phenols. rsc.org

Copper(II)-catalyzed reactions have been shown to be highly effective for the ortho-selective aminomethylation and functionalization of phenols with various substrates, proceeding under mild conditions to give products in good yields. acs.org Similarly, copper-catalyzed methods can achieve ortho-selective C-H functionalization of unprotected phenols and naphthols with α-aryl-α-diazoesters. rsc.org Palladium(II)-catalyzed reactions, utilizing weakly coordinating auxiliaries, have also been developed for both ortho- and meta-selective C-H olefination of phenol derivatives. nih.gov These strategies offer a direct route to installing functional groups at specific positions, which is often challenging with classical electrophilic substitution methods. nih.gov

Role as a Synthetic Building Block or Intermediate

The structural features and reactivity of 2-(anilinomethyl)phenol make it a valuable intermediate or building block in the synthesis of more elaborate molecules.

Phenolic compounds are ubiquitous and readily available starting materials for a vast range of synthetic transformations. nih.gov They are key components in natural products, pharmaceuticals, and functional materials. rsc.orgnih.gov The ability to selectively functionalize the hydroxyl group, the amino group, and the aromatic rings of 2-(anilinomethyl)phenol allows for the construction of molecular complexity.

This compound serves as a scaffold that can be elaborated into various structures. For example, the aminomethylphenol motif is a core structure in the design of ligands for coordination chemistry and catalysis. The molecule itself was synthesized by the reduction of 2-(phenyliminomethyl)phenol. researchgate.net Phenols and anilines are versatile precursors for a large collection of drugs and are used as building blocks for polymers and other specialty chemicals. wikipedia.orgmdpi.com The strategic functionalization of molecules like 2-(anilinomethyl)phenol is central to developing new bioactive compounds and materials. acs.org

Intermediate in Benzoxazine (B1645224) Synthesis

2-(Anilinomethyl)phenol, also known as N-phenyl-o-hydroxybenzylamine, is a pivotal intermediate compound in the synthesis of a class of thermosetting polymers known as polybenzoxazines. nih.govrhhz.net Benzoxazine monomers are traditionally synthesized through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde (B43269). kpi.uanih.gov In the context of synthesizing a phenol-aniline-based benzoxazine (P-a), 2-(Anilinomethyl)phenol is the Mannich base formed when the initial adduct of aniline and formaldehyde reacts at the ortho position of the phenol molecule. rhhz.netresearchgate.net This intermediate subsequently reacts with another equivalent of formaldehyde to facilitate the ring-closure, forming the characteristic oxazine (B8389632) ring of the 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine monomer. researchgate.net

A more recent and versatile approach highlights the role of 2-(Anilinomethyl)phenol as a stable, isolatable precursor. nih.gov In this method, readily available benzoxazine monomers are subjected to hydrolytic ring-opening using hydrochloric acid (HCl) to yield the stable hydrochloride salt of the corresponding 2-(aminomethyl)phenol (B125469) derivative. nih.gov This stable intermediate, 2-(Anilinomethyl)phenol hydrochloride, can then be used as a building block for novel benzoxazine syntheses. For instance, it can be reacted with various aldehydes to introduce different substituents at the 2-position of the oxazine ring, a modification that is difficult to achieve through traditional one-pot synthesis. nih.gov This two-step process, involving the formation and subsequent reaction of the stable aminomethylphenol intermediate, offers enhanced molecular design flexibility for creating advanced benzoxazine resins. nih.govresearchgate.net

The table below summarizes representative reactions where 2-(Anilinomethyl)phenol serves as a key intermediate for benzoxazine monomer synthesis.

ReactantsReaction ConditionsProductReference
2-((phenylamino)methyl)phenol, ParaformaldehydeThe reactants are dissolved in toluene (B28343) and refluxed.3-Phenyl-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazine (P-a) nih.gov
2-((phenylamino)methyl)phenol, BenzaldehydeThe reaction is performed in toluene with azeotropic removal of water.2,3-Diphenyl-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazine nih.govresearchgate.net

Mechanistic Studies of Derivatization Reactions

The widely accepted mechanism for the formation of the 2-(Anilinomethyl)phenol intermediate involves the electrophilic substitution of the phenol by the HMA intermediate. rhhz.net The HMA attacks the electron-rich ortho-position of the phenolic ring to generate the Mannich base, 2-(Anilinomethyl)phenol. rhhz.net

The subsequent derivatization of this intermediate into the final benzoxazine monomer involves a ring-closure reaction with formaldehyde. researchgate.net This step is proposed to proceed without the observation of a stable 2-(N-hydroxymethyl-N-phenylamino)methylphenol intermediate, suggesting a concerted or rapid cyclization and dehydration process to form the stable oxazine ring. researchgate.net

Once the benzoxazine monomer is formed, its most significant derivatization is its polymerization into a polybenzoxazine network. This occurs via a thermally induced cationic ring-opening polymerization (ROP). researchgate.netmdpi.com The mechanism of ROP is complex but is understood to proceed via the following key steps:

Initiation : The polymerization is initiated by the formation of a cationic species. This can be triggered by heat alone (typically at temperatures above 220 °C) or accelerated by acidic catalysts. researchgate.netmdpi.com The protonation can occur on either the oxygen or nitrogen atom within the oxazine ring, leading to the formation of a carbocation or an iminium ion upon ring opening. mdpi.com

Propagation : The cationic species generated upon ring-opening are powerful electrophiles. They attack other benzoxazine monomers at nucleophilic sites, primarily the electron-rich ortho and para positions of the phenolic ring, in a step analogous to a Friedel-Crafts reaction. mdpi.com This leads to the formation of a cross-linked polymer structure characterized by phenolic moieties connected by -CH₂-N(Ar)-CH₂- Mannich bridges. buct.edu.cncnrs.fr

Rearrangement : Mechanistic studies suggest that if the initial cation forms on the nitrogen atom, the ring-opening may lead to ether linkages. These linkages are considered thermally labile and can rearrange at higher temperatures to form the more stable phenolic polybenzoxazine structure. mdpi.com

Applications in Advanced Chemical Systems

Coordination Chemistry and Ligand Design

The arrangement of a hydroxyl group and a secondary amine on a rigid backbone makes 2-(anilinomethyl)phenol (B1266564) and its derivatives a valuable scaffold in coordination chemistry. This structure is fundamental to creating metal complexes with specific catalytic and structural properties.

2-(Anilinomethyl)phenol as a Bidentate Ligand in Metal Complexes

2-(Anilinomethyl)phenol functions as a bidentate ligand, meaning it can bind to a central metal atom through two of its atoms—the nitrogen of the amino group and the oxygen of the phenolic group. researchgate.net This chelation forms a stable ring structure with the metal ion. The coordination typically involves the deprotonation of the phenolic hydroxyl group, allowing the phenolate (B1203915) oxygen to form a strong bond with the metal center, while the nitrogen atom donates its lone pair of electrons. This bidentate coordination is a key feature in the formation of various stable transition metal complexes. bohrium.com

Schiff base ligands derived from 2-aminophenol (B121084), which are structurally related, coordinate to metal centers via the phenolate oxygen and the imino nitrogen atoms. scielo.org.za The reduced form, 2-(anilinomethyl)phenol, maintains this N,O-donor capability, making it an effective chelating agent for a wide range of transition metals. iarjset.comnih.govunn.edu.ng

Design of Ligands for Transition Metal Catalysis

The o-aminophenol framework is a cornerstone in the design of ligands for transition metal catalysis due to its significant and growing impact on the field. derpharmachemica.comderpharmachemica.com The utility of these ligands is extensive, covering areas such as homogeneous catalysis and the activation of small molecules. derpharmachemica.comderpharmachemica.comresearchgate.net A crucial aspect for developing an effective catalyst is the establishment of metal-ligand covalency, which arises from strong electronic coupling between the metal center and the coordinating ligand. derpharmachemica.comderpharmachemica.com

The versatility of the o-aminophenol scaffold lies in its redox-active nature; it can exist in multiple oxidation states, from the dianionic o-amidophenolate to the neutral o-iminoquinone form. derpharmachemica.com This "redox non-innocence" allows the ligand to act as an electron reservoir, actively participating in and influencing the catalytic cycle. derpharmachemica.com By modifying the substituents on the aromatic rings of the 2-(anilinomethyl)phenol structure, researchers can fine-tune the steric and electronic properties of the ligand. nih.gov This modulation directly impacts the reactivity and selectivity of the metal catalyst, enabling the design of catalysts for specific chemical transformations, such as C-H amination and C-C coupling reactions. derpharmachemica.comderpharmachemica.com

Interactive Table: Examples of Catalytic Applications with Aminophenol-based Ligands
Catalyst SystemReaction TypeKey Feature of Ligand
Palladium ComplexC-H AminationRedox-active NNO pincer ligand facilitates formation of a Pd-nitrene adduct. derpharmachemica.comderpharmachemica.com
Cobalt(III) ComplexAlkyl Halide ActivationRedox-active amidophenolate ligand acts as a strong nucleophile. derpharmachemica.com
Iron(II) ComplexesDioxygen ActivationSubstituted aminophenolate rings influence reactivity and selectivity of C-C bond cleavage. nih.govrsc.org
Copper-based SystemsO- and N-ArylationPicolinic acid or CyDMEDA ligands direct selectivity for O- vs. N-arylation of aminophenols. nih.gov

Immobilization of Metal Catalysts via Coordination

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing the catalyst on a solid support transforms it into a heterogeneous system, simplifying recovery and reuse. rsc.org The functional groups of 2-(anilinomethyl)phenol are well-suited for this purpose.

The phenolic -OH group can serve as an effective tag for anchoring metal complexes to solid supports like metal-organic frameworks (MOFs). mdpi.com Upon coordination to a metal site on the support, the phenol (B47542) can deprotonate, forming a strong, charge-assisted coordinate bond that leads to robust immobilization. mdpi.com Similarly, 2-(aminomethyl)phenol (B125469) motifs have been successfully used to modify nanoparticles, creating a versatile carrier for catalytically active metals like palladium. researchgate.netresearchgate.net These functionalized nanoparticles have proven to be efficient and reusable catalysts for important carbon-carbon bond-forming reactions, such as the Suzuki coupling reaction. researchgate.netresearchgate.net This strategy combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems. rsc.orgmdpi.com

Role in Biomimetic Catalysis (e.g., metallohydrolases)

Biomimetic chemistry aims to replicate the function of biological systems, such as enzymes, with synthetic molecules. ijcce.ac.ir Metalloenzymes, which feature a metal ion in their active site, are often the targets of such mimicry. researcher.life Ligands based on the o-aminophenol structure are highly effective in creating synthetic models of metalloenzyme active sites. derpharmachemica.com

These ligands can form a coordination environment around a metal ion that reproduces the key structural and electronic features of an enzyme's active site. ijcce.ac.irresearchgate.net For example, iron(II) complexes with substituted 2-aminophenolate ligands have been synthesized to model the function of 2-aminophenol dioxygenases (APDOs), enzymes that catalyze the oxidative C-C bond cleavage of aromatic rings. nih.govnih.gov By systematically changing the substituents on the aminophenol ligand, researchers can study how the electronic and structural properties of the active site affect the reaction mechanism and selectivity. nih.govrsc.orgrsc.org Such models provide valuable insights into the mechanisms of complex biological transformations and can lead to the development of highly efficient and selective catalysts for synthetic chemistry. derpharmachemica.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. The functional groups present in 2-(anilinomethyl)phenol hydrochloride make it an excellent building block for creating such architectures through self-assembly.

Formation of Supramolecular Architectures through Hydrogen Bonding

Hydrogen bonds are the primary driving force for the self-assembly of 2-(anilinomethyl)phenol. The molecule possesses both hydrogen bond donors (the phenolic -OH and the aminic N-H) and acceptors (the oxygen and nitrogen atoms). In the hydrochloride form, the protonated amine (N-H₂⁺) becomes an even stronger hydrogen bond donor.

Crystal structure analysis of 2-(anilinomethyl)phenol reveals specific and predictable hydrogen bonding patterns. researchgate.netresearchgate.net The molecules form centrosymmetric dimers through intermolecular O—H···N hydrogen bonds. researchgate.netresearchgate.net These dimeric units are then further connected into larger assemblies by N—H···O hydrogen bonds. researchgate.netresearchgate.net This demonstrates a clear hierarchy in the self-assembly process.

Broader studies on aniline-phenol recognition in co-crystals show a strong tendency for these molecules to form a closed, cyclic, hydrogen-bonded tetramer, referred to as a supramolecular synthon. nih.govnih.govresearchgate.net This robust tetramer can then assemble into even larger, stacked structures. nih.govnih.gov These findings highlight how the specific geometry of hydrogen bond donors and acceptors in the 2-(anilinomethyl)phenol framework directs its assembly into ordered, supramolecular architectures. researchgate.netsemanticscholar.orgresearchgate.net

Interactive Table: Crystal Data for 2-(Anilinomethyl)phenol
PropertyValue
Chemical FormulaC₁₃H₁₃NO
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5911 (16)
b (Å)7.932 (2)
c (Å)11.803 (3)
α (°)90.649 (5)
β (°)91.985 (4)
γ (°)90.323 (5)
Dihedral Angle (benzene rings)71.08 (4)°
Primary H-Bonding MotifCentrosymmetric dimers via O—H···N bonds. researchgate.net
Secondary H-BondingDimers connected by N—H···O bonds. researchgate.net

Data sourced from the crystallographic study of 2-(Anilinomethyl)phenol. researchgate.net

Applications in Molecular Recognition (e.g., chiral recognition)

Molecular recognition is a fundamental process in chemistry and biology where molecules selectively bind to one another through non-covalent interactions. The development of synthetic receptors for the selective recognition of specific molecules, particularly enantiomers (chiral recognition), is a significant area of research. Derivatives of 2-(anilinomethyl)phenol are potential candidates for use as chiral ligands or selectors due to their inherent asymmetry when appropriately substituted and their ability to engage in multiple types of non-covalent interactions.

The presence of both a hydrogen bond donor (phenolic hydroxyl and N-H group) and acceptor (nitrogen and oxygen atoms) allows molecules of this type to form specific hydrogen bonding patterns with guest molecules. For instance, in the solid state, the parent compound 2-(anilinomethyl)phenol is known to form centrosymmetric dimers through intermolecular O-H···N hydrogen bonds. This inherent ability to form defined supramolecular structures is a key prerequisite for a molecular recognition agent.

For chiral recognition, a derivative of 2-(anilinomethyl)phenol would need to be synthesized in an enantiomerically pure form. This could be achieved by introducing a chiral center, for example, by substituting the aniline (B41778) or phenol ring with a chiral group. Such a chiral ligand could then be used to differentiate between enantiomers of a guest molecule through the formation of diastereomeric complexes. The stability of these complexes would differ, allowing for selective recognition.

The general principle of aniline-phenol recognition often involves the formation of a closed cyclic hydrogen-bonded tetramer supramolecular synthon. This robust interaction can be exploited in the design of receptors. By incorporating chirality into a 2-(anilinomethyl)phenol-based structure, it is plausible to create a system capable of enantioselective recognition of chiral guests, such as amino acids or chiral amines, through these well-defined hydrogen bonding interactions.

Table 1: Potential Interactions for Molecular Recognition with 2-(Anilinomethyl)phenol Derivatives

Interaction Type Functional Groups Involved Potential Guest Molecules
Hydrogen Bonding Phenolic -OH, Amino -NH Carboxylic acids, Amides, Alcohols
π-π Stacking Phenyl and Aniline Rings Aromatic compounds
Cation-π Interactions Phenyl and Aniline Rings Cationic species
Coordination N and O atoms Metal ions

Design of Host-Guest Systems and Functionalized Cavities

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules within a defined cavity. The design of these systems relies on the principles of molecular recognition to achieve selective binding. Derivatives of 2-(anilinomethyl)phenol can be utilized as components in the construction of such host molecules or as guests themselves in larger macrocyclic systems.

Research has demonstrated that aminophenols can act as guests for macrocyclic hosts like hemicucurbiturils. The interactions in these systems are driven by hydrogen bonds between the carbonyl portals of the host and the phenolic hydroxyl group of the aminophenol guest. This indicates that 2-(anilinomethyl)phenol, with its phenolic hydroxyl group, is a suitable candidate to be encapsulated within appropriately sized host cavities, which could protect it from the surrounding environment or modify its chemical properties.

More advanced applications involve incorporating the 2-(anilinomethyl)phenol scaffold into larger, pre-organized structures to create functionalized cavities. By linking multiple units of a functionalized 2-(anilinomethyl)phenol derivative, it is possible to construct macrocycles or cages with well-defined, three-dimensional binding pockets. The properties of these cavities can be tuned by modifying the substituent groups on the aromatic rings. For example, introducing bulky groups could create steric hindrance to control guest access, while incorporating charged or polar groups could enhance binding affinity for specific guests.

The functionalization of the phenol and aniline rings is a key strategy in the design of these host-guest systems. Direct Csp2–H functionalization of phenols is a powerful tool for building molecular complexity. By applying such synthetic strategies to 2-(anilinomethyl)phenol, it is possible to attach various functional arms that can converge to form a binding cavity. These arms could contain additional hydrogen bonding sites, chromophores for sensing applications, or catalytic centers.

Table 2: Research Findings on Related Aminophenol Host-Guest Systems

Host Molecule Guest Molecule Key Interactions Observed Outcome
Hemicucurbit nih.govuril o-, m-, and p-aminophenols Hydrogen bonding between host carbonyls and guest hydroxyl group Formation of 1:1 host-guest complexes

These examples with simpler aminophenols strongly suggest that the more complex 2-(anilinomethyl)phenol structure could be a valuable component in the design of sophisticated host-guest systems and functionalized cavities for applications in sensing, catalysis, and materials science.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis of 2-(anilinomethyl)phenol (B1266564) typically involves the Mannich reaction, a three-component condensation of phenol (B47542), aniline (B41778), and formaldehyde (B43269). While effective, this method can present challenges in terms of yield, purification, and the use of hazardous reagents like formaldehyde. Future research will likely focus on developing more efficient, greener, and scalable synthetic protocols.

One promising avenue is the exploration of alternative aminomethylating agents to replace formaldehyde, thereby mitigating safety and environmental concerns. The development of catalytic Mannich reactions, employing transition metal or organocatalysts, could significantly enhance reaction rates, improve selectivity, and allow for milder reaction conditions. For instance, the use of microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times and improve yields, offering a more energy-efficient approach.

Furthermore, flow chemistry presents a powerful platform for the continuous and scalable production of 2-(anilinomethyl)phenol. A continuous-flow process could offer precise control over reaction parameters, leading to higher yields and purity while minimizing waste. The subsequent conversion to the hydrochloride salt can also be integrated into a streamlined process, for example, by introducing a stream of hydrogen chloride gas or an ethereal solution of HCl into the reactor output. A general procedure for the isolation of related aminomethylated phenols as their hydrochloride salts involves dissolving the purified Mannich base in a suitable solvent like dry acetone (B3395972) and treating it with an excess of hydrogen chloride in dry diethyl ether to precipitate the salt. researchgate.net

Table 1: Potential Strategies for Enhanced Synthesis

StrategyPotential Advantages
Alternative Aminomethylating AgentsReduced toxicity and environmental impact.
Catalytic Mannich ReactionsHigher yields, improved selectivity, milder conditions.
Microwave-Assisted SynthesisReduced reaction times, increased energy efficiency.
Flow ChemistryScalability, precise process control, improved safety.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of 2-(anilinomethyl)phenol;hydrochloride is paramount for its future development. While standard spectroscopic techniques provide basic characterization, advanced methods can offer deeper insights.

High-resolution, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, such as 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC experiments, can provide unambiguous assignment of all proton and carbon signals, revealing subtle through-bond and through-space interactions. mdpi.com For the hydrochloride salt, solid-state NMR could be employed to study the crystal packing and intermolecular interactions in the solid form. The protonation state of the nitrogen atom and the nature of the hydrogen bonding involving the chloride counter-ion and the phenolic hydroxyl group are of particular interest.

Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, can complement Fourier-Transform Infrared (FT-IR) spectroscopy by providing information on non-polar bonds and molecular symmetry. researchgate.net Isotopic labeling studies, where specific atoms are replaced with their isotopes (e.g., 2H, 13C, 15N), can aid in the precise assignment of vibrational modes and NMR signals.

High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule, providing valuable structural information. nih.gov

Table 2: Advanced Spectroscopic Techniques and Their Potential Insights

TechniqueInformation Gained
Multi-dimensional NMRUnambiguous signal assignment, conformational analysis.
Solid-State NMRCrystal packing, intermolecular interactions in the solid state.
Raman SpectroscopyInformation on non-polar bonds and molecular symmetry.
Isotopic LabelingPrecise assignment of spectroscopic signals.
Tandem Mass SpectrometryFragmentation pathways and structural elucidation.

Integration of Computational Chemistry for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and behavior of molecules, thereby guiding experimental efforts. nih.govresearchgate.netnih.gov Density Functional Theory (DFT) calculations can be employed to optimize the geometry of this compound and to calculate its electronic properties, such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. researchgate.net These calculations can provide insights into the molecule's reactivity, stability, and potential sites for chemical modification.

Predictive models can also be developed to forecast the spectroscopic properties of the compound. researchgate.net For instance, DFT calculations can predict vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to aid in peak assignment. Similarly, Gauge-Including Atomic Orbital (GIAO) methods can be used to calculate 1H and 13C NMR chemical shifts, facilitating the interpretation of experimental spectra. nih.gov

Furthermore, computational methods can be used to model the interactions of this compound with other molecules, such as solvents or biological macromolecules. This can be particularly valuable in predicting its solubility, stability, and potential biological activity, thereby accelerating the drug discovery and materials design processes.

Exploration of New Chemical Transformations and Derivatizations

The functional groups present in 2-(anilinomethyl)phenol—a phenolic hydroxyl group, a secondary amine, and two aromatic rings—offer multiple sites for chemical modification. Future research should focus on exploring novel chemical transformations and derivatizations to create a library of new compounds with diverse properties.

The phenolic hydroxyl group can undergo a variety of reactions, including etherification, esterification, and O-arylation. nih.govresearchgate.net Derivatization at this position can be used to modulate the compound's solubility, lipophilicity, and electronic properties. The secondary amine is also a key site for functionalization, allowing for N-alkylation, N-acylation, and the introduction of various protecting groups.

The aromatic rings provide opportunities for electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, leading to a wide range of substituted derivatives. Furthermore, modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, could be employed to introduce new carbon-carbon and carbon-heteroatom bonds. A particularly interesting avenue would be the exploration of catalytic asymmetric dearomatization (CADA) reactions of the phenolic ring, which could provide access to complex, three-dimensional structures with potential biological activity. rsc.orgnih.gov

Expanding Applications in Catalysis and Supramolecular Materials Design

The structural motif of 2-(anilinomethyl)phenol, containing both a "hard" oxygen donor and a "softer" nitrogen donor, makes it an attractive candidate as a ligand in coordination chemistry and catalysis. The formation of metal complexes with this ligand could lead to novel catalysts for a variety of organic transformations. The steric and electronic properties of the ligand can be fine-tuned through derivatization to optimize the performance of the resulting catalyst.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the phenolic hydroxyl and the secondary amine, along with potential π-π stacking interactions of the aromatic rings, suggest that 2-(anilinomethyl)phenol and its derivatives could be valuable building blocks for the design of self-assembling systems. rsc.org These could include the formation of discrete supramolecular architectures, such as capsules or cages, or the generation of extended networks, such as gels or liquid crystals. The formation of the hydrochloride salt itself introduces an ionic interaction that can be exploited in the design of supramolecular assemblies.

The development of functional supramolecular materials based on this scaffold could lead to applications in areas such as sensing, molecular recognition, and controlled release. The ability to modify the molecular structure through derivatization provides a powerful tool for tailoring the properties of these materials for specific applications.

Q & A

Q. What are the established synthetic routes for 2-(Anilinomethyl)phenol;hydrochloride, and how can reaction conditions be optimized?

The synthesis of this compound typically involves reductive amination or nitro-group reduction. For example, reacting 2-nitrobenzyl alcohol with formaldehyde and HCl, followed by hydrogenation using palladium on carbon (Pd/C) under H₂ gas, yields the target compound . Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF), temperature (25–80°C), and catalyst loading (5–10% Pd/C). Monitoring reaction progress via thin-layer chromatography (TLC) and intermediate characterization by NMR ensures reproducibility .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) and confirm the presence of the anilinomethyl group .
  • IR Spectroscopy : Stretching vibrations for -NH (3300–3500 cm⁻¹) and phenolic -OH (3200–3600 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 170.05 for C₁₃H₁₄ClNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from tautomerism or dynamic equilibria?

Dynamic phenomena, such as keto-enol tautomerism in phenolic derivatives, may cause NMR peak splitting or shifting. For example, the phenolic -OH proton may exhibit variable δ values (10–12 ppm) depending on solvent polarity. To mitigate this:

  • Use deuterated DMSO to stabilize hydrogen bonding.
  • Perform variable-temperature NMR to observe equilibrium shifts.
  • Validate assignments via 2D experiments (e.g., COSY, HSQC) .

Q. What strategies are effective in elucidating the biological activity of this compound?

  • Enzyme Inhibition Assays : Test interactions with tyrosinase or monoamine oxidase using UV-Vis kinetics (e.g., monitoring dopachrome formation at 475 nm) .
  • Molecular Docking : Compare binding affinities with co-crystallized ligands (e.g., PDB ID 5M7R) using AutoDock Vina .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

Variations in melting points (e.g., 180–190°C) often stem from impurities or polymorphic forms. Solutions include:

  • Recrystallization : Use solvent pairs (ethanol/water) to isolate pure polymorphs.
  • Thermogravimetric Analysis (TGA) : Confirm decomposition profiles.
  • Powder XRD : Compare diffraction patterns with reference data .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • pH-Dependent Stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours.
  • Oxidative Stress Tests : Expose to H₂O₂ (0.1–1 mM) and quantify degradation products (e.g., quinones) using LC-MS .

Methodological Considerations

Q. How should researchers validate purity for pharmacological studies?

  • HPLC : Use a C18 column (5 µm, 250 mm) with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution). Purity ≥95% is required for in vitro assays .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.4%) .

Q. What computational tools aid in structural refinement of this compound?

  • SHELX Suite : Refine X-ray crystallographic data (SHELXL for small molecules) to resolve hydrogen-bonding networks .
  • Gaussian 16 : Perform DFT calculations (B3LYP/6-31G**) to predict NMR chemical shifts and optimize geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.